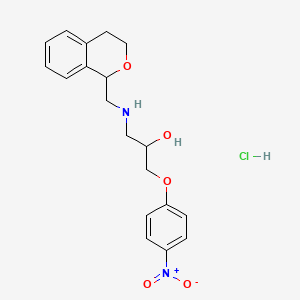![molecular formula C15H13FN2O B6066591 2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B6066591.png)
2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is a bicyclic structure containing nitrogen atoms, and a fluorophenoxyethyl group, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorophenoxyethyl Group: This step often involves the nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate alkylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or other reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzodiazole-2-carboxylic acid, while reduction can produce benzodiazole-2-amine.
Aplicaciones Científicas De Investigación
2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The fluorophenoxyethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the modulation of enzymatic activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazole
- 2-[1-(4-bromophenoxy)ethyl]-1H-1,3-benzodiazole
- 2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole
Uniqueness
2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10(19-12-8-6-11(16)7-9-12)15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMXOUYDRJFYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6066514.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6066520.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6066528.png)

![Methyl 4-[3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate](/img/structure/B6066545.png)
![17-(5-acetyl-2-ethoxyphenyl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6066552.png)
![(5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B6066564.png)
![1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B6066575.png)
![N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide](/img/structure/B6066583.png)
![N-cyclohexyl-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6066597.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6066602.png)
![4-(imidazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B6066608.png)
![4-CHLORO-N'~1~-{(Z)-1-[3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE](/img/structure/B6066611.png)
![ethyl N-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)-beta-alaninate](/img/structure/B6066623.png)
